molecular formula C20H16N4O3S B6505173 1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl quinoxaline-2-carboxylate CAS No. 1396846-55-1

1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl quinoxaline-2-carboxylate

Cat. No. B6505173
CAS RN: 1396846-55-1
M. Wt: 392.4 g/mol
InChI Key: MCUWYKVOTJPVTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl quinoxaline-2-carboxylate is an organic compound, belonging to the class of heterocyclic compounds. This compound is used in research studies and in laboratory experiments for various purposes. It has a wide range of applications in medicinal chemistry, biochemistry and physiological research. It has been studied for its potential to act as a therapeutic agent, as well as for its ability to serve as a model compound for further research.

Scientific Research Applications

1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl quinoxaline-2-carboxylate has been used in various scientific research studies, such as medicinal chemistry, biochemistry, and physiological research. The compound has been studied for its potential to act as an anti-inflammatory agent, an anti-cancer agent, an anti-microbial agent, and an anti-oxidant agent. It has been used to study the mechanism of action of various drugs, as well as to study the biochemical and physiological effects of various compounds. In addition, the compound has been used in laboratory experiments to study the structure-activity relationships of various compounds.

Mechanism of Action

The mechanism of action of 1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl quinoxaline-2-carboxylate is not fully understood. However, it is believed that the compound acts by inhibiting the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory mediators. In addition, it is believed that the compound may act as a free radical scavenger, and may also act as an inhibitor of the enzyme 5-lipoxygenase (5-LOX), which is involved in the production of leukotrienes, which are involved in inflammation.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in various research studies. It has been shown to have anti-inflammatory effects, as well as anti-cancer effects. In addition, the compound has been shown to have anti-microbial, anti-oxidant, and anti-allergic effects. It has also been shown to have anti-diabetic effects, as well as to have neuroprotective effects.
Advantages and Limitations for Laboratory Experiments
This compound has several advantages for laboratory experiments. It is relatively easy to synthesize, and can be synthesized in high yields with good purity. In addition, it is relatively stable, and can be stored for long periods of time without degrading. Furthermore, the compound has a wide range of applications in medicinal chemistry, biochemistry, and physiological research.
However, there are some limitations to using this compound in laboratory experiments. The compound is not water soluble, and therefore must be dissolved in organic solvents before use. In addition, the compound is not very soluble in organic solvents, and therefore must be used in relatively low concentrations.

Future Directions

1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl quinoxaline-2-carboxylate has a wide range of potential applications in medicinal chemistry, biochemistry, and physiological research. Future research should focus on the development of new synthesis methods for the compound, as well as the development of new applications for the compound. In addition, future research should focus on the mechanism of action of the compound, as well as the biochemical and physiological effects of the compound. Furthermore, future research should focus on the development of new formulations of the compound, as well as the development of new delivery systems for the compound. Finally, future research should focus on the development of new assays and models for the compound, as well as the development of new strategies for the use of the compound in laboratory experiments.

Synthesis Methods

1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl quinoxaline-2-carboxylate can be synthesized using a variety of methods. One of the most common synthesis methods is the condensation reaction between 4-methoxy-1,3-benzothiazol-2-yl azetidin-3-yl chloride and 2-aminobenzothiazole in the presence of an acid catalyst. This method has been used to synthesize the compound in high yields with good purity. Another method that has been used to synthesize this compound is the reaction between 4-methoxy-1,3-benzothiazol-2-yl azetidin-3-yl chloride and 2-amino-5-chlorobenzothiazole in the presence of an acid catalyst. This method has also been used to synthesize the compound in high yields with good purity.

properties

IUPAC Name

[1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl] quinoxaline-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O3S/c1-26-16-7-4-8-17-18(16)23-20(28-17)24-10-12(11-24)27-19(25)15-9-21-13-5-2-3-6-14(13)22-15/h2-9,12H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCUWYKVOTJPVTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)N3CC(C3)OC(=O)C4=NC5=CC=CC=C5N=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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